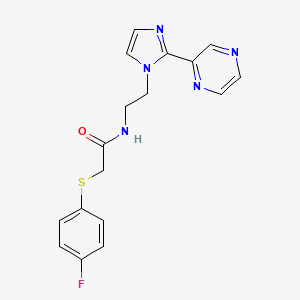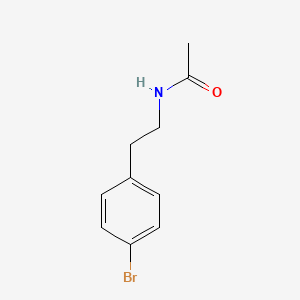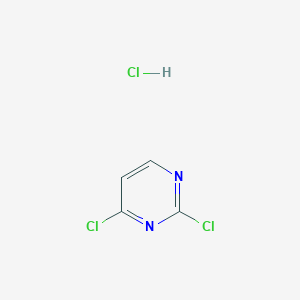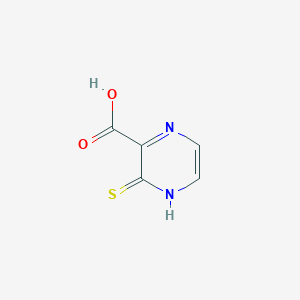![molecular formula C12H11ClN2O B2380656 2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one CAS No. 219865-62-0](/img/structure/B2380656.png)
2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one is a chemical compound with the molecular formula C13H11ClN2O. It belongs to the pyridazine family of compounds and has been studied extensively for its potential applications in scientific research.
Applications De Recherche Scientifique
Environmental Impact and Toxicity Studies
Extensive research has been conducted to evaluate the environmental impact and toxicity of chlorophenol compounds, which are structurally related to 2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one. Chlorophenols are known for their moderate toxic effects on mammalian and aquatic life, with varying degrees of persistence and bioaccumulation potential depending on environmental conditions. Studies have highlighted their strong organoleptic effects and the potential for considerable toxicity to fish upon long-term exposure (Krijgsheld & Gen, 1986). Additionally, the environmental fate of related compounds, such as DDT isomers and metabolites, has been extensively reviewed, shedding light on their isomeric composition changes due to environmental processes (Ricking & Schwarzbauer, 2012).
Synthesis and Pharmaceutical Applications
Research into the synthesis of pharmaceutical compounds closely related to this compound, such as (S)-clopidogrel, has been significant. (S)-clopidogrel, a potent antiplatelet and antithrombotic drug, has seen extensive development efforts to create efficient synthetic methodologies due to its high demand. These studies are crucial for advancing synthetic techniques and may provide insights into new synthetic pathways for related compounds (Saeed et al., 2017).
Analytical and Environmental Chemistry
The environmental presence and analytical detection of chlorophenols and their derivatives, including compounds structurally similar to this compound, have been a focus of environmental chemistry research. These compounds' occurrence, degradation, and potential toxic by-products, such as triclosan, have been thoroughly reviewed to understand their environmental impact and the risks they pose to aquatic ecosystems and human health (Bedoux et al., 2012).
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-9-2-7-12(16)15(14-9)8-10-3-5-11(13)6-4-10/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDUVAYRRREIDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2380578.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2380579.png)

![3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2380582.png)



![3-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-thiazole-4-carboxylic acid](/img/structure/B2380590.png)



![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2380595.png)
